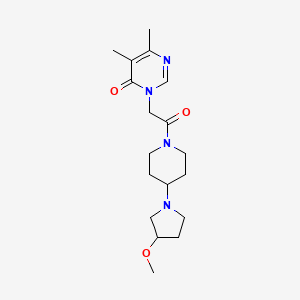
3-(2-(4-(3-metoxipirrolidin-1-il)piperidin-1-il)-2-oxoethyl)-5,6-dimetilpirimidin-4(3H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H28N4O3 and its molecular weight is 348.447. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los ésteres borónicos de pinacol, incluido el compuesto en cuestión, sirven como valiosos bloques de construcción en la síntesis orgánica . Se utilizan comúnmente en reacciones de acoplamiento de Suzuki-Miyaura, que permiten la formación de enlaces carbono-carbono. La parte de boro se puede convertir en varios grupos funcionales, lo que permite diversas transformaciones como oxidaciones, aminaciones, halogenaciones y formaciones de enlaces CC .
- La protodesboronación de ésteres borónicos alquílicos es un paso esencial en estos procesos sintéticos. Si bien los métodos de desboronación funcionalizantes están bien establecidos, la protodesboronación ha sido menos explorada. La investigación reciente se ha centrado en la protodesboronación catalítica utilizando un enfoque radical, lo que permite la hidrometilación formal anti-Markovnikov de alquenos. Esta transformación es valiosa pero previamente desconocida .
- La estructura del compuesto sugiere posibles propiedades anticancerígenas. Por ejemplo, puede inhibir el receptor del factor de crecimiento endotelial vascular 2 (VEGFR-2) y el factor de crecimiento derivado de plaquetas-β (PDGF-β), ambos juegan un papel crucial en la progresión del cáncer. Sorafenib, un inhibidor relacionado, ha demostrado reducir la deposición de colágeno en modelos de fibrosis hepática .
- Se han investigado compuestos análogos como antagonistas del receptor P2Y12. Estos receptores están involucrados en la agregación plaquetaria, y se han desarrollado análogos de potencia nanomolar. Los pasos de optimización adicionales podrían mejorar su eficacia .
- Los investigadores han utilizado la protodesboronación en la síntesis total formal de alcaloides. Por ejemplo, la d-®-conicena y la indolizidina 209B se han sintetizado utilizando esta estrategia .
Síntesis Orgánica y Bloques de Construcción
Agentes Anticancerígenos e Inhibición de VEGFR/PDGF
Agregación Plaquetaria y Antagonismo del Receptor P2Y12
Síntesis Total y Derivados de Alcaloides
Propiedades
IUPAC Name |
3-[2-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c1-13-14(2)19-12-22(18(13)24)11-17(23)20-7-4-15(5-8-20)21-9-6-16(10-21)25-3/h12,15-16H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHBAZUQOBWNEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)N3CCC(C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
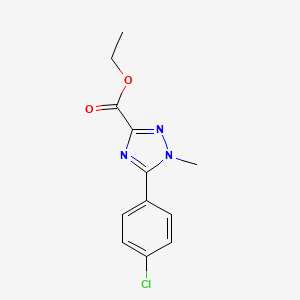
![(2E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2555746.png)
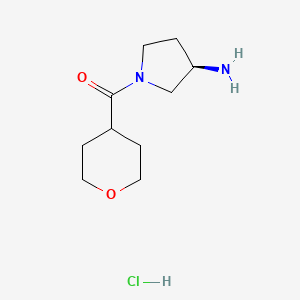
![N-(3-chlorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2555748.png)
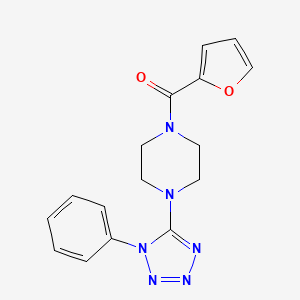
![N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2555751.png)
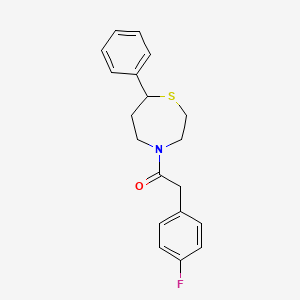
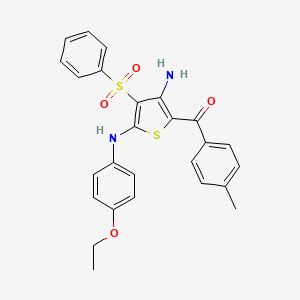
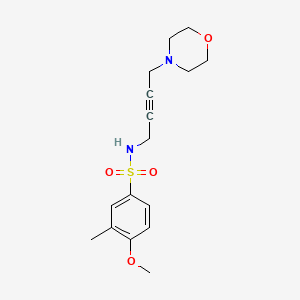
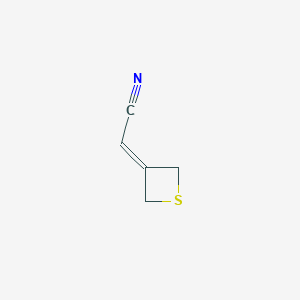
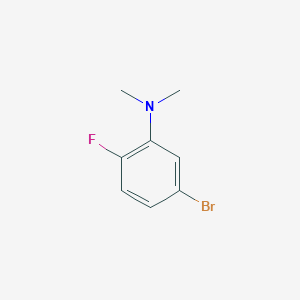

![1,3-dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2555763.png)
![rac-(7R,8S)-6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride](/img/structure/B2555764.png)
